5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid
Description
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)6-8-4-2-1-3-5(4)11-6/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBJAVUQMPHOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5,6-Dihydro-4H-cyclopenta[d]thiazole Core
- Condensation Reaction : Cyclopentanone or its halogenated derivatives (e.g., 2-chlorocyclopentanone) react with thiourea under reflux conditions in ethanol or ethanol/tetrahydrofuran mixtures.
- Typical Conditions : Reflux at 80–110°C for 12–16 hours.
- Yields : Vary from 25% to 60% depending on the exact conditions and reagents used.
- Example : Refluxing 2-chlorocyclopentanone with thiourea in ethanol for 12 hours yields 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine with about 52% yield.
Conversion to Aldehyde Intermediate
- The halomethyl thiazole intermediate (e.g., 4-dichloromethylthiazole) is converted to the corresponding aldehyde via controlled oxidation.
- Oxidation agents include nitric acid and sulfuric acid mixtures.
- The reaction temperature is maintained between 50–120°C, preferably 65–90°C, to avoid decomposition.
- Aldehydes are isolated either by extraction into organic solvents or in situ oxidation to carboxylic acids.
Oxidation to Carboxylic Acid
- The aldehyde intermediate is oxidized to the carboxylic acid using a nitric acid/sulfuric acid mixture.
- Optimal sulfuric acid concentration is 0.1–3 moles per mole of nitric acid.
- Reaction times are about 3–5 hours at 65–90°C.
- Yields of carboxylic acid generally exceed 85% based on the aldehyde precursor.
- The free acid precipitates upon adjusting the pH to 1.5–2.5, where its solubility is minimal.
- The product is collected by filtration, washed with cold water, and dried.
Detailed Research Findings and Data
Additional Notes on Reaction Parameters
- Temperature Sensitivity : Excessive heat may cause decomposition of intermediates or products; thus, temperature control is critical.
- pH Control : For isolation of both aldehydes and carboxylic acids, careful pH adjustment is essential to optimize solubility and facilitate extraction or precipitation.
- Solvent Use : Ethanol, tetrahydrofuran, chloroform, and ethyl acetate are commonly used solvents for reaction and extraction phases.
- Purification : Silica gel chromatography is employed for purification of intermediates and final products when necessary.
Summary of Preparation Route
- Condensation : Cyclopentanone derivative + thiourea → 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine.
- Halomethylation (if needed) : Introduction of halomethyl group to facilitate oxidation.
- Oxidation : Conversion of halomethyl group to aldehyde, then to carboxylic acid using nitric/sulfuric acid.
- Isolation : Acid precipitation by pH adjustment, filtration, washing, and drying.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid serves as a versatile building block for the development of more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to novel derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in metabolic pathways relevant to disease processes .
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Medicine
The compound is being explored for its therapeutic properties:
- Anti-tumor Activity : Preliminary studies have indicated that derivatives of this compound may possess anti-cancer properties. For instance, it has been evaluated in vitro against different cancer cell lines, showing promising cytotoxic effects .
- Anti-inflammatory Effects : Research has shown that it can reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases .
Industry
In industrial applications, this compound is utilized in:
- Catalyst Development : Its unique structure allows it to function as a ligand in coordination chemistry, enhancing catalytic processes.
- Material Science : The compound's derivatives are being investigated for use in advanced materials due to their unique electronic properties.
Case Studies
Here are some documented case studies highlighting the biological activities and applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |
| Anti-tumor Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Showed dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) |
| Inflammation Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid with structurally related compounds, focusing on synthetic routes , physicochemical properties , and biological applications .
Structural Analogues with Thiazole/Thiophene Cores
- Thiazole vs. Thiophene : The thiazole ring in the target compound introduces a nitrogen atom, enabling hydrogen bonding absent in thiophene analogues. This difference enhances binding specificity in protein targets (e.g., XIAP BIR3) compared to thiophene derivatives used in covalent inhibitors .
Isoxazole and Expanded Ring Analogues
- Isoxazole vs. Thiazole : Replacing sulfur (thiazole) with oxygen (isoxazole) alters electronic properties, reducing polarizability and hydrogen-bond acceptor capacity. This may diminish target affinity but improve metabolic stability .
Derivatives with Modified Functional Groups
- Carboxylic Acid vs. Hydrazide : Hydrazide derivatives (e.g., 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide) introduce nucleophilic -NH-NH₂ groups, enabling conjugation with carbonyl-containing moieties for targeted drug delivery .
- Tetrazole Incorporation : Tetrazole rings (as in ) serve as bioisosteres for carboxylic acids, improving metabolic stability and bioavailability .
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility (pKa ~2-3), whereas methyl-substituted analogues () exhibit reduced solubility due to increased hydrophobicity.
- Molecular Weight : Ranges from 182.24 g/mol (hydrazide derivatives ) to ~337 g/mol (piperazine conjugates ), impacting permeability and oral bioavailability.
Biological Activity
5,6-Dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid is a cyclic sulfamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H7NO2S
- Molecular Weight : 169.2 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring fused to a cyclopentane structure, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their function. This mechanism is crucial for its potential applications in treating various diseases, particularly those involving dysregulated enzyme activity.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antibiotics .
Antitumor Activity
A study evaluated the antitumor effects of derivatives of this compound, revealing that it can inhibit cell growth in certain cancer cell lines. The compound's derivatives were tested for their ability to induce apoptosis in cancer cells, showing significant cytotoxicity at specific concentrations (GI50 values) when compared to standard chemotherapeutics like doxorubicin .
Mechanistic Insights
The mechanism behind the antitumor activity involves modulation of apoptotic pathways and inhibition of cell proliferation. The compound appears to induce caspase activation, which is a critical step in the apoptotic process .
Case Studies
- Antimicrobial Study : A series of tests were conducted on various microbial strains where this compound showed effective inhibition at concentrations ranging from 10 to 50 µg/mL, outperforming some conventional antibiotics.
- Antitumor Evaluation : In a comparative study against several cancer cell lines (e.g., HepG-2 and EACC), derivatives of the compound demonstrated significant cytotoxic effects with an IC50 value indicating effective growth inhibition over a 48-hour exposure period .
Future Directions
Ongoing research aims to explore the structure-activity relationship (SAR) of this compound and its derivatives to optimize their biological activities further. Investigations into its pharmacokinetics and toxicity profiles are also essential for assessing its viability as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation or reflux methods. For example, refluxing a mixture of sodium acetate, acetic acid, and precursor molecules (e.g., aminothiazolones or cyclopenta derivatives) for 3–5 hours under inert atmosphere typically yields crystalline products . Reaction optimization should focus on stoichiometric ratios (e.g., 0.1–0.11 mol equivalents of precursors) and solvent selection (acetic acid or DMF/acetic acid mixtures for recrystallization). Yield variations (e.g., 60–85%) may arise from incomplete cyclization or side reactions, necessitating TLC monitoring .
Q. How can structural confirmation be achieved for this compound?
Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra for cyclopentane protons (δ 2.25–2.80 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- X-ray Diffraction : Resolve the bicyclic system (cyclopenta-thiazole fusion) and confirm carboxylate positioning .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H] peaks) .
Q. What analytical challenges arise in detecting trace impurities or intermediates during synthesis?
Impurities (e.g., unreacted aminothiazolones or cyclopenta precursors) may co-elute in HPLC due to structural similarity. Use reverse-phase chromatography with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to resolve peaks. For trace intermediates (<1% concentration), enhance sensitivity via LC-MS/MS with MRM transitions .
Q. What protocols ensure stability during storage?
Store lyophilized samples at -20°C in amber vials under argon to prevent oxidation. For aqueous solutions, adjust pH to 4–6 and use stabilizers (e.g., 0.1% BHT) to inhibit degradation. Monitor stability via periodic HPLC-UV analysis (95% purity threshold) .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize synthesis?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states for cyclization steps, identifying energy barriers and guiding solvent selection (e.g., acetic acid lowers ΔG). Molecular dynamics simulations assess steric hindrance in the cyclopenta-thiazole ring system .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use in vitro assays (e.g., enzyme inhibition) with positive controls (e.g., thiazole-based inhibitors).
- Validate target engagement via SPR or ITC to measure binding affinity (K) .
- Replicate findings in orthogonal assays (e.g., fluorescent probes for real-time activity monitoring).
Q. What strategies resolve low yields in carboxylate functionalization?
Low yields during esterification or amidation often result from poor nucleophile activation. Employ coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize hydrolysis. For sterically hindered derivatives, microwave-assisted synthesis (100°C, 30 min) improves efficiency .
Q. How can interdisciplinary approaches enhance research on this compound?
- Pharmacology : Screen against kinase or protease targets using high-throughput assays .
- Environmental Chemistry : Assess biodegradation via LC-QTOF-MS to identify metabolites in simulated wastewater .
- Material Science : Study self-assembly properties (e.g., supramolecular gels) using TEM and SAXS .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
